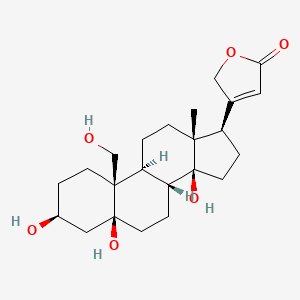
毒毛旋花苷
描述
Strophanthidol is a natural product primarily found in the genus Strophanthus. It is a cardiotonic steroid, which means it has significant effects on the heart. This compound is known for its involvement in the regulation of crucial functions such as renal sodium transport, arterial pressure, cell growth, differentiation, apoptosis, fibrosis, immunity, carbohydrate metabolism, and various central nervous functions .
科学研究应用
Strophanthidol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of cardiac glycosides and other biologically active compounds.
Medicine: It has significant cardiotonic effects and is used in the treatment of heart failure, angina, and arrhythmia. .
Industry: Strophanthidol is used in the pharmaceutical industry for the development of cardiac drugs.
作用机制
Target of Action
Strophanthidol, a type of cardenolide, primarily targets the Na+/K+ ATPase in muscle tissue, particularly in the heart . This membrane protein plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.
Mode of Action
Strophanthidol interacts with its target by specifically inhibiting the Na+/K+ ATPase . This inhibition disrupts the ion balance across the cell membrane, leading to an overload of intracellular calcium ions (Ca2+). The resulting Ca2+ overload can cause diastolic dysfunction, arrhythmias, and ultimately lead to heart failure and death .
Biochemical Pathways
The primary biochemical pathway affected by Strophanthidol is the sodium-potassium pump mechanism, which is crucial for maintaining the cell’s resting potential and enabling muscle contractions. By inhibiting the Na+/K+ ATPase, Strophanthidol disrupts this pathway, leading to an accumulation of intracellular Na+ and a subsequent increase in intracellular Ca2+ via the Na+/Ca2+ exchanger .
Pharmacokinetics
Like other cardenolides, it’s likely that strophanthidol is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of Strophanthidol, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.
Result of Action
The molecular effect of Strophanthidol’s action is the inhibition of the Na+/K+ ATPase, leading to a disruption in ion balance across the cell membrane . On a cellular level, this results in an increase in intracellular Ca2+, which can cause muscle cells, particularly heart cells, to contract more forcefully. Over time, this can lead to heart failure .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of many drugs
生化分析
Biochemical Properties
Strophanthidol plays a significant role in biochemical reactions, particularly in the context of cardiac function. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. Strophanthidol inhibits this enzyme, leading to an increase in intracellular sodium levels, which subsequently affects calcium levels through the sodium-calcium exchanger. This interaction enhances cardiac contractility, making Strophanthidol a potent cardiotonic agent .
Cellular Effects
Strophanthidol exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This effect is mediated through the inhibition of Na+/K±ATPase, which disrupts the sodium gradient and indirectly increases calcium influx. Additionally, Strophanthidol influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in calcium handling and cardiac muscle contraction .
Molecular Mechanism
The molecular mechanism of Strophanthidol involves its binding to the Na+/K±ATPase enzyme. This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. The elevated sodium levels reduce the activity of the sodium-calcium exchanger, resulting in higher intracellular calcium concentrations. This increase in calcium enhances cardiac muscle contraction. Additionally, Strophanthidol may interact with other biomolecules, such as P-glycoprotein, which can influence its distribution and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Strophanthidol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Strophanthidol is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to Strophanthidol can lead to sustained increases in intracellular calcium levels, which may have both therapeutic and adverse effects on cardiac cells .
Dosage Effects in Animal Models
The effects of Strophanthidol vary with different dosages in animal models. At low doses, Strophanthidol enhances cardiac contractility without significant adverse effects. At higher doses, it can lead to toxic effects, including arrhythmias and cardiac arrest. The threshold for these toxic effects varies among different animal models, but it is generally observed that high doses of Strophanthidol can be detrimental to cardiac function .
Metabolic Pathways
Strophanthidol is involved in several metabolic pathways, primarily related to its interaction with Na+/K±ATPase. The inhibition of this enzyme affects the sodium and calcium balance within cells, influencing various metabolic processes. Additionally, Strophanthidol undergoes metabolic transformations, including glycosylation, which can affect its activity and distribution. These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of Strophanthidol .
Transport and Distribution
Strophanthidol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. One of the key transporters involved is P-glycoprotein, which can influence the efflux of Strophanthidol from cells. This interaction affects the localization and accumulation of Strophanthidol within tissues, impacting its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of Strophanthidol is primarily within the cytoplasm, where it interacts with Na+/K±ATPase on the cell membrane. This localization is crucial for its inhibitory effect on the enzyme and subsequent increase in intracellular calcium levels. Additionally, Strophanthidol may undergo post-translational modifications that influence its targeting to specific cellular compartments, further affecting its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: Strophanthidol can be synthesized through a regioselective single-pot C3-glycosylation process. This involves using methylboronic acid as a transient protecting group to selectively introduce unprotected sugars to the C3 position of the cardiotonic steroid. The reaction proceeds with high levels of regiocontrol in the presence of three other hydroxyl functionalities, including the C19 primary hydroxyl group .
Industrial Production Methods: Industrial production of strophanthidol typically involves extraction from the plant Strophanthus. A common extraction method includes soaking the plant material with an organic solvent, such as chloroform, and obtaining purified strophanthidol through an extraction process .
化学反应分析
Types of Reactions: Strophanthidol undergoes various chemical reactions, including glycosylation, oxidation, and reduction.
Common Reagents and Conditions:
Glycosylation: The selective glycosylation of the less reactive C3 position is accomplished using methylboronic acid, which blocks the C5 and C19 hydroxyls by forming a cyclic boronic ester.
Oxidation and Reduction: Specific details on oxidation and reduction reactions of strophanthidol are less documented, but these reactions are common for cardiotonic steroids.
Major Products: The major products formed from these reactions include various glycosides, which are significant for their biological activities .
相似化合物的比较
Strophanthidol is similar to other cardiac glycosides, including:
- Digitalis
- Ouabain
- Digitoxin
- Proscillaridin A
- Peruvoside
- Cymarin
- Bufalin
Uniqueness: What sets strophanthidol apart is its specific glycosylation pattern and its potent cardiotonic effects. It is among the most potent cardenolide-based anticancer agents with significant in vitro activity .
By understanding the detailed properties and applications of strophanthidol, researchers can better harness its potential for various scientific and medical advancements.
属性
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,15-18,24-25,27-28H,2-9,11-13H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDMLUUNNNHNKC-HZXDTFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317315 | |
| Record name | Strophanthidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-54-3 | |
| Record name | Strophanthidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strophanthidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strophanthidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3,5,14,19-tetrahydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STROPHANTHIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1K9Y2IT7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



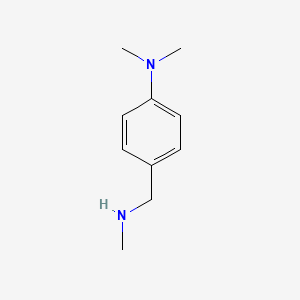
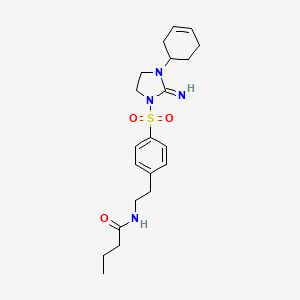

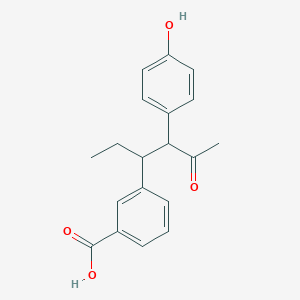






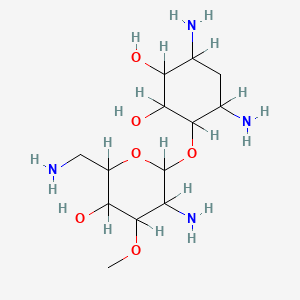
![2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid](/img/structure/B1218814.png)

